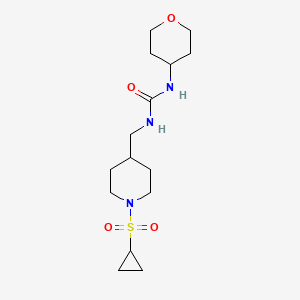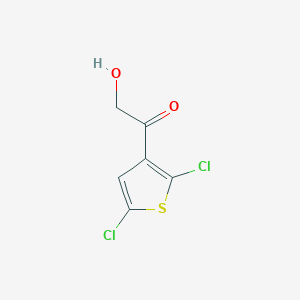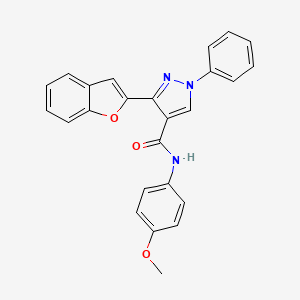
3-(1-benzofuran-2-yl)-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-benzofuran-2-yl)-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide, also known as GSK-3β inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a potent inhibitor of glycogen synthase kinase-3 beta (GSK-3β), which is a crucial enzyme involved in various cellular processes, including glycogen metabolism, gene expression, and cell proliferation.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for the compound '3-(1-benzofuran-2-yl)-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide' involves the synthesis of the pyrazole ring followed by the attachment of the benzofuran and methoxyphenyl groups. The carboxamide group is then added to the pyrazole ring to complete the synthesis.
Starting Materials
4-methoxybenzaldehyde, acetophenone, hydrazine hydrate, benzofuran-2-carboxylic acid, 1-phenyl-1H-pyrazol-4-amine, ethyl chloroformate, triethylamine, N,N-dimethylformamide, sodium hydroxide, hydrochloric acid, diethyl ether, wate
Reaction
Step 1: Synthesis of 1-phenyl-1H-pyrazol-4-amine by reacting acetophenone with hydrazine hydrate in the presence of sodium hydroxide., Step 2: Synthesis of ethyl 2-acetyl-1-phenyl-1H-pyrazole-4-carboxylate by reacting 1-phenyl-1H-pyrazol-4-amine with ethyl chloroformate in the presence of triethylamine., Step 3: Synthesis of 3-(1-benzofuran-2-yl)-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide by reacting ethyl 2-acetyl-1-phenyl-1H-pyrazole-4-carboxylate with benzofuran-2-carboxylic acid in the presence of N,N-dimethylformamide and triethylamine to form ethyl 2-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carboxylate. This is then reacted with 4-methoxybenzaldehyde in the presence of hydrochloric acid to form the final compound.
Mécanisme D'action
The mechanism of action of 3-(1-benzofuran-2-yl)-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide involves the inhibition of 3-(1-benzofuran-2-yl)-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamideβ. 3-(1-benzofuran-2-yl)-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamideβ is a serine/threonine kinase that plays a crucial role in various cellular processes, including glycogen metabolism, gene expression, and cell proliferation. The inhibition of 3-(1-benzofuran-2-yl)-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamideβ by 3-(1-benzofuran-2-yl)-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide leads to the activation of various signaling pathways, including the Wnt/β-catenin pathway, which is involved in the regulation of cell proliferation, differentiation, and apoptosis.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 3-(1-benzofuran-2-yl)-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide are dependent on the specific disease being targeted. In diabetes, this compound has been found to improve insulin sensitivity and glucose uptake in skeletal muscle cells. In Alzheimer's disease, it has been found to reduce the accumulation of β-amyloid plaques and improve cognitive function. In cancer, it has been found to inhibit tumor growth and induce apoptosis in cancer cells. In bipolar disorder, it has been found to regulate mood and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(1-benzofuran-2-yl)-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide in lab experiments include its potent inhibitory activity against 3-(1-benzofuran-2-yl)-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamideβ, its specificity towards 3-(1-benzofuran-2-yl)-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamideβ, and its ability to activate various signaling pathways. The limitations of using this compound in lab experiments include its low solubility in water, its potential toxicity, and the need for further studies to determine its optimal dosage and administration route.
Orientations Futures
There are several future directions for the research and development of 3-(1-benzofuran-2-yl)-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide. These include:
1. Investigating its potential therapeutic applications in other diseases, such as Parkinson's disease, Huntington's disease, and schizophrenia.
2. Developing more potent and selective 3-(1-benzofuran-2-yl)-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamideβ inhibitors based on the structure of 3-(1-benzofuran-2-yl)-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide.
3. Conducting further studies to determine the optimal dosage and administration route of this compound.
4. Investigating the potential of this compound as a drug candidate for clinical trials.
Conclusion:
In conclusion, 3-(1-benzofuran-2-yl)-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide is a potent inhibitor of 3-(1-benzofuran-2-yl)-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamideβ that has gained significant attention in scientific research due to its potential therapeutic applications. Its mechanism of action involves the activation of various signaling pathways, which makes it a promising drug candidate for the treatment of various diseases. However, further studies are needed to determine its optimal dosage and administration route, as well as its potential toxicity.
Applications De Recherche Scientifique
3-(1-benzofuran-2-yl)-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to be a potent inhibitor of 3-(1-benzofuran-2-yl)-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamideβ, which is a key enzyme involved in the pathogenesis of various diseases, including diabetes, Alzheimer's disease, cancer, and bipolar disorder. Therefore, this compound has been investigated as a potential therapeutic agent for these diseases.
Propriétés
IUPAC Name |
3-(1-benzofuran-2-yl)-N-(4-methoxyphenyl)-1-phenylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O3/c1-30-20-13-11-18(12-14-20)26-25(29)21-16-28(19-8-3-2-4-9-19)27-24(21)23-15-17-7-5-6-10-22(17)31-23/h2-16H,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWUZYTCVXGEMKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CN(N=C2C3=CC4=CC=CC=C4O3)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-benzofuran-2-yl)-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-Chloro-2-methylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2853605.png)
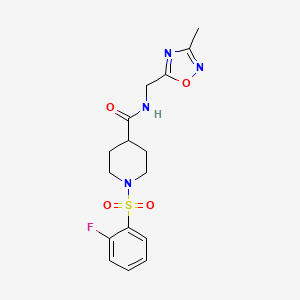
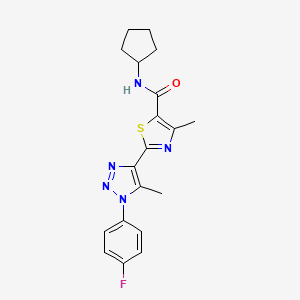
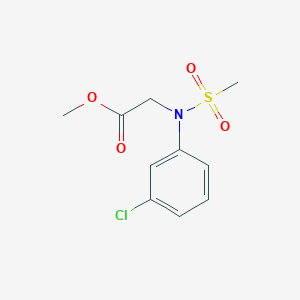
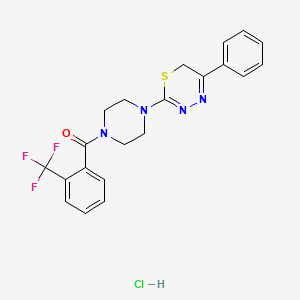
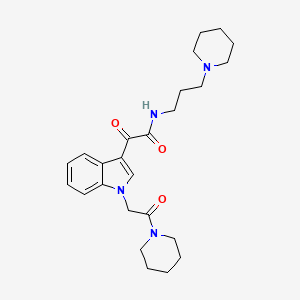
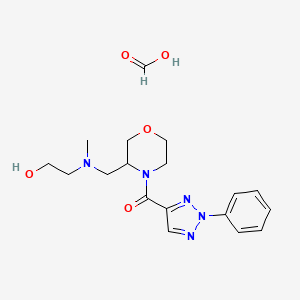
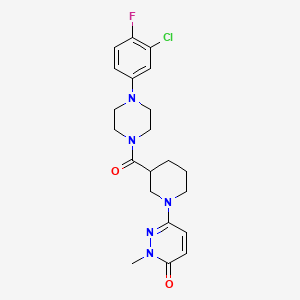
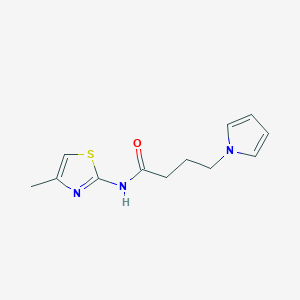
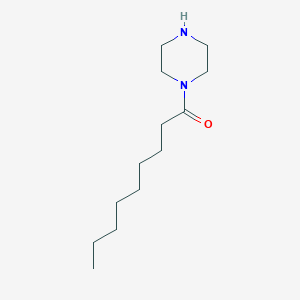
![3-Methoxy-4-[3-(2-oxo-1,3-oxazolidin-3-yl)propoxy]benzaldehyde](/img/structure/B2853623.png)
![N-(3-methoxybenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2853624.png)
